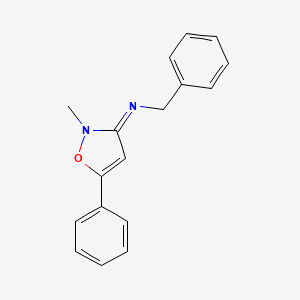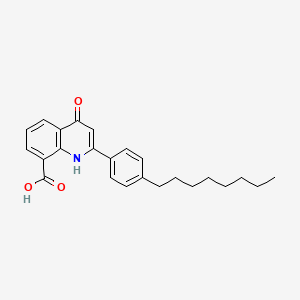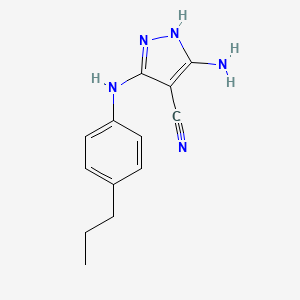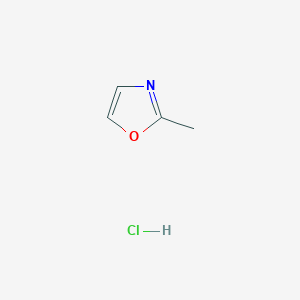
2-Methyloxazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloxazole hydrochloride is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyloxazole hydrochloride can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods: Industrial production of this compound often involves metal-catalyzed synthesis. For example, the metalation of oxazoles can be achieved using various metal catalysts, including copper and ruthenium. These methods are advantageous due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Methyloxazole hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Oxidation of oxazolines to oxazoles using reagents like manganese dioxide.
Substitution: Electrophilic substitution reactions at the oxazole ring, particularly at the C-2 position.
Common Reagents and Conditions:
Major Products:
Oxidation: Conversion of oxazolines to oxazoles.
Substitution: Formation of 2-silyloxazoles and other substituted oxazoles.
Scientific Research Applications
2-Methyloxazole hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyloxazole hydrochloride involves its interaction with specific molecular targets. For example, it can bind to the colchicine site of tubulin, inhibiting tubulin polymerization and disrupting microtubule formation. This action is particularly relevant in the context of its anticancer properties, as it can induce apoptosis in cancer cells by interfering with the mitotic spindle .
Comparison with Similar Compounds
2-Methyloxazole hydrochloride can be compared with other similar compounds, such as:
2-Methylimidazole: Another heterocyclic compound with similar structural features but different chemical properties and applications.
Oxadiazoles: Compounds with two nitrogen atoms and one oxygen atom in the ring, showcasing different biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern and the resulting chemical reactivity
Properties
Molecular Formula |
C4H6ClNO |
|---|---|
Molecular Weight |
119.55 g/mol |
IUPAC Name |
2-methyl-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C4H5NO.ClH/c1-4-5-2-3-6-4;/h2-3H,1H3;1H |
InChI Key |
RZOKXLYCPKJVPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CO1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


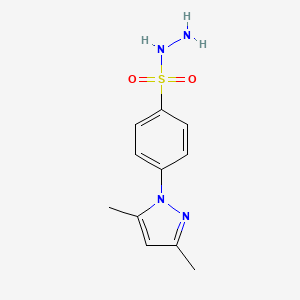


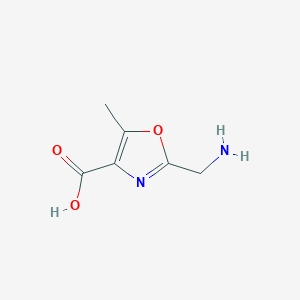
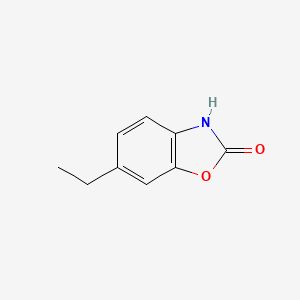
![5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12890606.png)


![2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12890623.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890630.png)
